molecular formula C3H6F3Sb B13415958 Stibine, dimethyl(trifluoromethyl)- CAS No. 421-62-5

Stibine, dimethyl(trifluoromethyl)-

Cat. No.: B13415958
CAS No.: 421-62-5
M. Wt: 220.83 g/mol
InChI Key: LEQCKBKBWQURHB-UHFFFAOYSA-N
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Description

Stibine, dimethyl(trifluoromethyl)- is a chemical compound with the formula C₃H₆F₃Sb. It is a trifluoromethylated organoantimony compound, which means it contains a trifluoromethyl group (CF₃) attached to an antimony atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stibine, dimethyl(trifluoromethyl)- typically involves the reaction of antimony compounds with trifluoromethylating agents. One common method is the reaction of antimony trichloride (SbCl₃) with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a base such as potassium fluoride (KF). The reaction proceeds under mild conditions and yields the desired trifluoromethylated product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Stibine, dimethyl(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield antimony oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Stibine, dimethyl(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Stibine, dimethyl(trifluoromethyl)- involves its interaction with molecular targets through the trifluoromethyl group. This group is highly electronegative and can influence the electronic properties of the compound, making it reactive towards various substrates. The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, depending on the specific conditions and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stibine, dimethyl(trifluoromethyl)- is unique due to the presence of both antimony and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

421-62-5

Molecular Formula

C3H6F3Sb

Molecular Weight

220.83 g/mol

IUPAC Name

dimethyl(trifluoromethyl)stibane

InChI

InChI=1S/CF3.2CH3.Sb/c2-1(3)4;;;/h;2*1H3;

InChI Key

LEQCKBKBWQURHB-UHFFFAOYSA-N

Canonical SMILES

C[Sb](C)C(F)(F)F

Origin of Product

United States

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